

Spectroscopic Analysis of 2-Methylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylisonicotinic acid

Cat. No.: B1303123

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **2-methylisonicotinic acid**, a key building block in pharmaceutical and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic compound with the molecular formula $C_7H_7NO_2$. Its structure, consisting of a pyridine ring substituted with a methyl group and a carboxylic acid, makes it a versatile intermediate in organic synthesis. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications. This guide presents a summary of its spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow.

Spectral Data

The following tables summarize the key spectral data for **2-methylisonicotinic acid** and its derivatives, based on available literature and spectral databases for analogous compounds. It is important to note that direct, comprehensive spectral data for **2-methylisonicotinic acid** is not readily available in all public databases. Therefore, some of the data presented is representative of closely related pyridine carboxylic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) atoms.

Table 1: ^1H NMR Spectral Data of a 2-Methyl-Pyridine Carboxylic Acid Derivative (in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.88	d	1H	Aromatic H
7.86	d	1H	Aromatic H
7.49	t	1H	Aromatic H
2.55	s	3H	$-\text{CH}_3$

Data is representative of a closely related isomer, 6-methyl-2-pyridinecarboxylic acid, as comprehensive data for **2-methylisonicotinic acid** was not available in the searched resources.[\[1\]](#)

Table 2: ^{13}C NMR Spectral Data of Nicotinic Acid (in DMSO-d_6)

Chemical Shift (δ) ppm	Assignment
167.4	C=O (Carboxylic Acid)
153.1	Aromatic C
141.8	Aromatic C
126.4	Aromatic C
107.0	Aromatic C

Data is for the parent compound, nicotinic acid, to provide an indication of the chemical shifts for the pyridine ring and carboxylic acid carbons.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for **2-Methylisonicotinic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1480	Medium	C=C and C=N stretching (Pyridine ring)
~1300	Medium	C-O stretch / O-H bend

This data is predicted based on characteristic IR absorption frequencies for carboxylic acids and substituted pyridines.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **2-Methylisonicotinic Acid**

m/z	Relative Intensity (%)	Assignment
137	~100	[M] ⁺ (Molecular Ion)
120	Moderate	[M - OH] ⁺
92	Moderate	[M - COOH] ⁺

The molecular weight of **2-methylisonicotinic acid** is 137.14 g/mol. The fragmentation pattern is predicted based on the typical behavior of carboxylic acids and pyridine derivatives.

[11]

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-methylisonicotinic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration ($\delta = 0.00$ ppm).

¹H NMR Spectroscopy Protocol:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Parameters:
 - Number of scans: 16-64 (to achieve a good signal-to-noise ratio).
 - Relaxation delay: 1-5 seconds.
 - Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-12 ppm).
- Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

- Instrument: A high-field NMR spectrometer.
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2-5 seconds.
 - Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0-200 ppm).
- Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):

- KBr Pellet Method:
 - Grind a small amount of **2-methylisonicotinic acid** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
- Thin Solid Film Method:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
 - Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the solid sample.

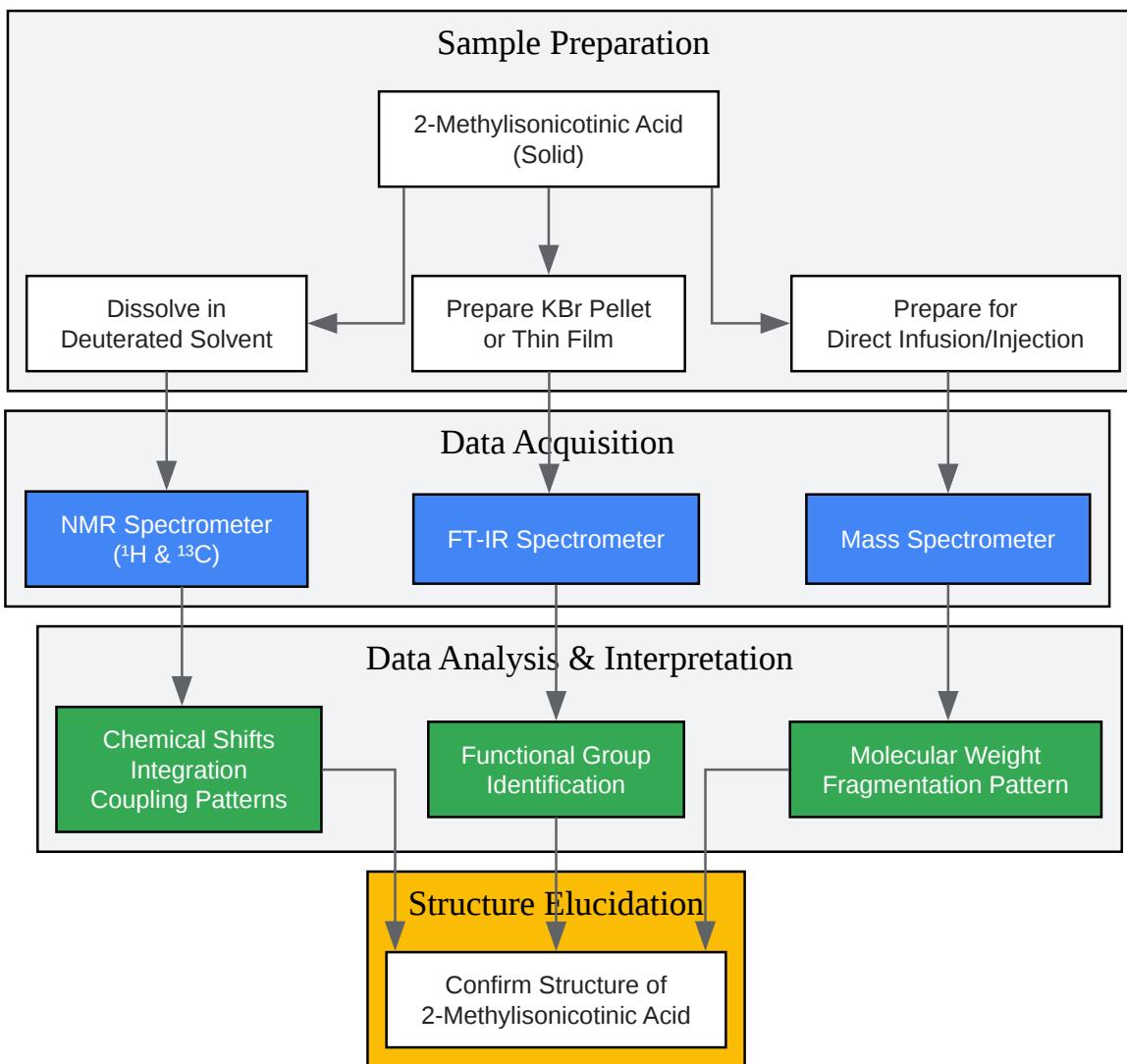
IR Spectroscopy Protocol:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the KBr pellet without the sample).
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Electron Ionization (EI): This is a common method for volatile and thermally stable compounds. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Electrospray Ionization (ESI): This is a soft ionization technique suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where ions are formed.


Mass Spectrometry Protocol:

- Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire a full scan mass spectrum over a relevant mass-to-charge (m/z) range to identify the molecular ion and major fragment ions.

- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of **2-methylisonicotinic acid**.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-methylisonicotinic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-methylisonicotinic acid**.

Conclusion

The spectral data and protocols presented in this guide provide a foundational understanding of the spectroscopic characteristics of **2-methylisonicotinic acid**. While comprehensive, directly measured data for this specific compound can be elusive in public domains, the analysis of its structural analogues offers valuable insights for its identification and characterization. The combination of NMR, IR, and MS techniques, as outlined, provides a robust methodology for confirming the structure and purity of **2-methylisonicotinic acid**, which is essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. Human Metabolome Database: ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methylisonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303123#2-methylisonicotinic-acid-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com